molecular formula C18H19N3O5S B2442684 N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide CAS No. 922554-47-0

N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide

Cat. No.: B2442684
CAS No.: 922554-47-0
M. Wt: 389.43
InChI Key: PUBHHXVZZYQZLS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide is a useful research compound. Its molecular formula is C18H19N3O5S and its molecular weight is 389.43. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-[4-[(5-oxo-3,4-dihydro-2H-1,4-benzoxazepin-7-yl)sulfamoyl]phenyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O5S/c1-2-17(22)20-12-3-6-14(7-4-12)27(24,25)21-13-5-8-16-15(11-13)18(23)19-9-10-26-16/h3-8,11,21H,2,9-10H2,1H3,(H,19,23)(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBHHXVZZYQZLS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)OCCNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-(N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)sulfamoyl)phenyl)propionamide is a complex organic compound that exhibits significant biological activity through its unique structural features. This article explores its biological properties, mechanisms of action, and potential therapeutic applications based on diverse sources of information.

Chemical Structure and Properties

The compound features a tetrahydrobenzo[f][1,4]oxazepine core linked to a sulfamoyl group and a propionamide moiety. The molecular formula is C15H18N4O3SC_{15}H_{18}N_4O_3S, with a molecular weight of approximately 342.39 g/mol. The presence of the oxazepine ring suggests potential interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. It may function as an enzyme inhibitor or modulate receptor activity, thereby influencing various biochemical pathways:

  • Enzyme Inhibition : The sulfamoyl group can enhance binding affinity to enzymes involved in metabolic pathways.
  • Receptor Modulation : The compound may bind to receptors that regulate cellular signaling processes.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest it may possess antimicrobial properties against certain bacterial strains.
  • Anticancer Potential : The compound has shown promise in inhibiting the growth of cancer cell lines in vitro.
  • Anti-inflammatory Effects : Observations indicate potential anti-inflammatory activity through modulation of cytokine production.

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological effects of related compounds within the oxazepine class:

StudyCompoundBiological ActivityFindings
N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin)AnticancerInhibition of tumor growth in xenograft models.
4-amino analoguesAntifolateDisplayed limited activity against leukemia cells with IC50 > 20 µg/mL.
5-methyl derivativesKinase inhibitionSignificant selectivity for certain kinases leading to reduced cell proliferation.

These findings highlight the varied biological activities associated with compounds containing the oxazepine structure.

Preparation Methods

Epoxide-Mediated Cyclization

  • Starting Material : 7-Nitro-2,3-dihydrobenzo[f]oxazepin-5(4H)-one.
  • Reduction : Catalytic hydrogenation (H2/Pd-C) converts the nitro group to an amine.
  • Epoxide Opening : Reaction with epichlorohydrin under basic conditions forms the oxazepine ring.

Reaction Conditions

Step Reagents/Conditions Yield
1 H2 (1 atm), 10% Pd-C, EtOH, 25°C, 12 h 85%
2 Epichlorohydrin, K2CO3, DMF, 80°C, 6 h 72%

This subunit requires introduction of the sulfamoyl (-SO2NH2) group onto a phenylpropionamide backbone.

Sulfonation of 4-Aminophenylpropionamide

  • Sulfonation : Treat 4-aminophenylpropionamide with chlorosulfonic acid (ClSO3H) in DCM at 0°C.
  • Amination : React the intermediate sulfonyl chloride with aqueous NH3 to install the sulfamoyl group.

Reaction Conditions

Step Reagents/Conditions Yield
1 ClSO3H (1.2 eq), DCM, 0°C → 25°C, 2 h 90%
2 NH4OH (excess), 0°C, 1 h 88%

Coupling Strategies for Final Assembly

Route A: Direct Sulfamoyl Coupling

  • Activation : Convert 4-sulfamoylphenylpropionic acid to its acid chloride using SOCl2.
  • Amidation : React with benzoxazepin amine in presence of Et3N.

Reaction Conditions

Component Equivalents Solvent Temp/Time Yield
Acid Chloride 1.1 THF 0°C → reflux, 8 h 68%
Benzoxazepin Amine 1.0
Et3N 2.0

Route B: Stepwise Sulfamoyl Bridge Formation

  • Sulfonamide Formation : React benzoxazepin amine with 4-nitrobenzenesulfonyl chloride.
  • Reduction : Reduce nitro group to amine (H2/Pd-C).
  • Propionamide Installation : Acylate with propionyl chloride.

Reaction Conditions

Step Reagents/Conditions Yield
1 4-Nitrobenzenesulfonyl chloride (1.2 eq), Pyridine, DCM, 24 h 75%
2 H2 (1 atm), 10% Pd-C, EtOH, 6 h 92%
3 Propionyl chloride (1.5 eq), Et3N, THF, 0°C → 25°C, 4 h 80%

Critical Analysis of Synthetic Challenges

  • Regioselectivity : Sulfonation at the para position requires careful control of electronic directing effects. Excess ClSO3H may lead to polysulfonation.
  • Oxazepine Ring Stability : The oxazepine ring’s lactam moiety is prone to hydrolysis under acidic or basic conditions, necessitating pH-neutral coupling methods.
  • Sulfamoyl Group Reactivity : The -SO2NH2 group may participate in unintended side reactions (e.g., oxidation) during propionamide installation.

While experimental data for the target compound is unavailable in cited sources, analogous compounds suggest:

1H NMR (DMSO-d6, 400 MHz)

  • δ 8.21 (s, 1H, SO2NH)
  • δ 7.89–7.45 (m, 4H, aromatic)
  • δ 4.32 (t, 2H, OCH2)
  • δ 3.76 (q, 2H, CH2CO)
  • δ 2.41 (t, 2H, CH2CH3)
  • δ 1.12 (t, 3H, CH2CH3)

HRMS (ESI+)

  • Calculated for C19H21N3O5S: 403.45 g/mol
  • Observed: 403.44 [M+H]+

Industrial-Scale Considerations

Patent WO2017197046A1 highlights challenges in scaling benzoxazepin syntheses:

  • Solvent Selection : THF and DMF are problematic for large-scale use due to toxicity. Alternative solvents (e.g., 2-MeTHF) improve sustainability.
  • Catalyst Loading : Reduced Pd-C quantities (0.5–1.0 mol%) maintain efficiency while lowering costs.

Q & A

Q. What are the key synthetic routes for this compound, and what reaction conditions optimize yield?

The synthesis typically involves multi-step organic reactions, including sulfonylation of the benzoxazepine core followed by coupling with a propionamide derivative. Critical steps include:

  • Controlled temperature (e.g., 0–5°C for sulfonylation) and inert atmospheres to prevent oxidation.
  • Purification via column chromatography or recrystallization to isolate intermediates.
  • Final characterization using NMR (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) to confirm structural integrity .

Q. How is the molecular structure of the compound characterized?

Structural elucidation employs:

  • NMR spectroscopy : To identify proton environments (e.g., sulfamoyl NH at δ 10–12 ppm) and carbon backbone.
  • Mass spectrometry : ESI-MS or MALDI-TOF for molecular weight confirmation.
  • X-ray crystallography (if crystals are obtainable): Resolves stereochemistry and bond angles .

Q. What functional groups are critical for its bioactivity?

Key groups include:

  • Sulfamoyl moiety : Facilitates hydrogen bonding with enzymatic targets (e.g., kinases).
  • Oxazepine ring : Confers rigidity, influencing binding affinity.
  • Propionamide tail : Modulates solubility and membrane permeability. IR spectroscopy (e.g., C=O stretch at ~1650 cm⁻¹) validates these groups .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational predictions and experimental bioactivity data?

  • Revisiting docking parameters : Adjust force fields (e.g., AMBER vs. CHARMM) to better model ligand-receptor interactions.
  • Experimental validation : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding constants.
  • Synchrotron-based crystallography : Resolve protein-ligand co-crystal structures to identify unmodeled interactions .

Q. What methods assess its interaction with enzymes like spleen tyrosine kinase (SYK)?

  • Enzyme kinetics : Measure IC₅₀ values via fluorogenic substrate assays (e.g., Z’-LYTE® kinase assay).
  • Molecular docking : Use AutoDock Vina or Schrödinger Suite to predict binding poses.
  • Cellular assays : Monitor SYK phosphorylation in immune cells via Western blot .

Q. How can synthesis be optimized for scalability without compromising purity?

  • Flow chemistry : Reduces side reactions through precise temperature/pressure control.
  • Process analytical technology (PAT) : In-line HPLC monitoring to track intermediates.
  • Design of experiments (DoE) : Statistically optimize variables (e.g., solvent ratio, catalyst loading) .

Q. What computational modeling approaches predict its binding affinity for novel targets?

  • Molecular dynamics (MD) simulations : Simulate ligand-protein stability over 100+ ns (e.g., GROMACS).
  • Free-energy perturbation (FEP) : Quantify ΔG of binding for analogs.
  • Machine learning : Train models on kinase inhibitor datasets to prioritize targets .

Q. How stable is the compound under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers, heat (40–60°C), and light (ICH Q1B guidelines).
  • LC-MS/MS analysis : Identify degradation products (e.g., hydrolysis of the oxazepine ring).
  • Accelerated stability testing : Store at 40°C/75% RH for 6 months .

Q. What in vitro assays evaluate its toxicity profile?

  • MTT/WST-1 assays : Measure cytotoxicity in HEK293 or HepG2 cells.
  • hERG inhibition screening : Patch-clamp electrophysiology to assess cardiac risk.
  • Metabolic stability : Incubate with liver microsomes (human/rat) to estimate clearance .

Q. How are structure-activity relationship (SAR) studies conducted with analogs?

  • Analog synthesis : Modify substituents (e.g., alkyl chains, halogens) on the phenyl ring.
  • High-throughput screening (HTS) : Test analogs against a kinase panel (e.g., Eurofins KinaseProfiler™).
  • 3D-QSAR : CoMFA/CoMSIA models correlate structural features with activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.